molecular formula C12H20KNO9S3 B13429051 Glucoraphasatin potassium salt

Glucoraphasatin potassium salt

Cat. No.: B13429051
M. Wt: 457.6 g/mol
InChI Key: QCWTWIUVGNZTPK-MLLYWLLRSA-M
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Description

Glucoraphasatin potassium salt is a naturally occurring glucosinolate found predominantly in the roots and sprouts of Raphanus sativus, commonly known as radish. This compound is a sulfur- and nitrogen-containing glycoside, which is part of the broader class of glucosinolates. These compounds are known for their role in plant defense and their potential health benefits, including anti-carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glucoraphasatin potassium salt typically involves the extraction from natural sources such as radish roots and sprouts. The extraction process includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Glucoraphasatin potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Isothiocyanates: Known for their anti-carcinogenic properties.

    Nitriles and Thiocyanates: Formed during hydrolysis.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

Glucoraphasatin potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glucoraphasatin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds exert their effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucoraphasatin potassium salt is unique due to its specific occurrence in radish and its distinct chemical structure, which contributes to its unique biological activities. Unlike other glucosinolates, this compound has a 4-methylthio-3-butenyl side chain, which is responsible for its specific bioactivities .

Properties

Molecular Formula

C12H20KNO9S3

Molecular Weight

457.6 g/mol

IUPAC Name

potassium;[(E)-[(E)-5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate

InChI

InChI=1S/C12H21NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,18,19,20);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+;/m1./s1

InChI Key

QCWTWIUVGNZTPK-MLLYWLLRSA-M

Isomeric SMILES

CS/C=C/CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CSC=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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